N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide
N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide
Brand Name:
Vulcanchem
CAS No.:
19157-67-6
VCID:
VC21052723
InChI:
InChI=1S/C17H18N2O5/c1-13(20)18-14-4-2-5-17(12-14)24-11-3-10-23-16-8-6-15(7-9-16)19(21)22/h2,4-9,12H,3,10-11H2,1H3,(H,18,20)
SMILES:
CC(=O)NC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula:
C17H18N2O5
Molecular Weight:
330.33 g/mol
N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide
CAS No.: 19157-67-6
Cat. No.: VC21052723
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19157-67-6 |
|---|---|
| Molecular Formula | C17H18N2O5 |
| Molecular Weight | 330.33 g/mol |
| IUPAC Name | N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide |
| Standard InChI | InChI=1S/C17H18N2O5/c1-13(20)18-14-4-2-5-17(12-14)24-11-3-10-23-16-8-6-15(7-9-16)19(21)22/h2,4-9,12H,3,10-11H2,1H3,(H,18,20) |
| Standard InChI Key | YAQVVKHKBVKKTI-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator